ethyl 2-(2-methoxyethyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(2-methoxyethyl)-3-oxobutanoate is an organic compound with the molecular formula C9H16O4. It is an ester derivative of butanoic acid and is characterized by the presence of an ethoxy group, a methoxyethyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methoxyethyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methoxyethyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetate with 2-(2-methoxyethyl)acetaldehyde in the presence of a strong base like sodium ethoxide. This reaction forms the β-keto ester, which can then be purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins may be used to facilitate the esterification reaction. Additionally, advanced purification techniques like fractional distillation or chromatography can be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxyethyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone carbonyl carbon, leading to the formation of new derivatives. Reagents such as Grignard reagents or organolithium compounds are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols (primary or secondary)
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(2-methoxyethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like aldol condensation and Michael addition.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents, especially those targeting metabolic pathways.
Industry: The compound is employed in the manufacture of specialty chemicals, polymers, and resins due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxyethyl)-3-oxobutanoate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ester and ketone functional groups, which can participate in nucleophilic addition, substitution, and elimination reactions. The molecular targets and pathways involved vary based on the context of use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Ethyl 2-(2-methoxyethyl)-3-oxobutanoate can be compared with similar compounds like:
Ethyl acetoacetate: Similar structure but lacks the methoxyethyl group, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 3-oxobutanoate: Lacks the methoxyethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90647-46-4 |
---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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